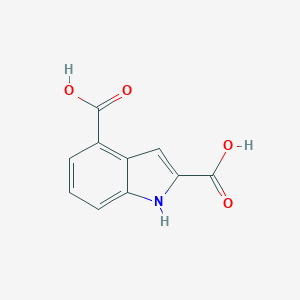

1H-indole-2,4-dicarboxylic acid

Overview

Description

1H-indole-2,4-dicarboxylic acid is a compound with the molecular formula C10H7NO4 . It is also known by other names such as Indole-2,4-dicarboxylic acid and 4-Carboxyindole-2-carboxylic acid .

Molecular Structure Analysis

The molecular weight of 1H-indole-2,4-dicarboxylic acid is 205.17 g/mol . The InChI representation of the molecule isInChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) . The Canonical SMILES representation is C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O . Physical And Chemical Properties Analysis

1H-indole-2,4-dicarboxylic acid has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 90.4 Ų . The compound has a Complexity of 291 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1H-indole-2,4-dicarboxylic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors helpful in developing new useful derivatives .

Anticancer Activity

Indole derivatives, including “1H-indole-2,4-dicarboxylic acid”, have shown potential in anticancer research . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . The indole nucleus is a key component in many bioactive compounds, making it an important heterocyclic compound having broad-spectrum biological activities .

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant activity . The indole nucleus is a key component in many bioactive compounds, making it an important heterocyclic compound having broad-spectrum biological activities .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . The indole nucleus is a key component in many bioactive compounds, making it an important heterocyclic compound having broad-spectrum biological activities .

Synthesis of Diverse Heterocyclic Frameworks

Indole, including “1H-indole-2,4-dicarboxylic acid”, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .

Development of Integrase Inhibitors

Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . Binding mode analysis demonstrated that the introduced C6 halogenated benzene ring could effectively bind with the viral DNA through π–π stacking interaction .

Mechanism of Action

Target of Action

1H-Indole-2,4-dicarboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . One specific target that has been identified is the HIV-1 integrase . This enzyme plays a critical role in the viral replication process, inserting a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function, inhibiting the integration of the viral DNA into the host genome .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

It has been suggested that indole derivatives generally have high gastrointestinal absorption

Result of Action

The result of the action of 1H-Indole-2,4-dicarboxylic acid is the inhibition of the strand transfer of HIV-1 integrase, which disrupts the viral replication process . This can potentially lead to a decrease in the viral load in the body.

Action Environment

The action of 1H-Indole-2,4-dicarboxylic acid, like many other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the presence of other metabolites or enzymes .

Safety and Hazards

When handling 1H-indole-2,4-dicarboxylic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name |

1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRSEVKSZQWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564762 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-2,4-dicarboxylic acid | |

CAS RN |

103027-96-9 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

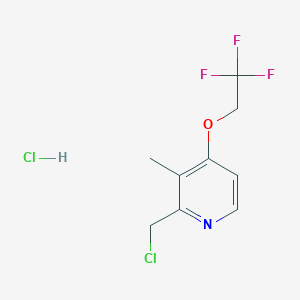

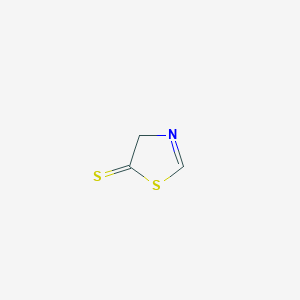

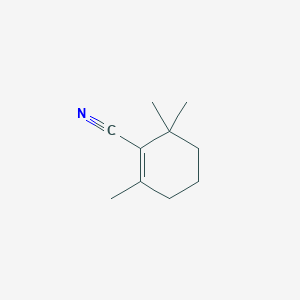

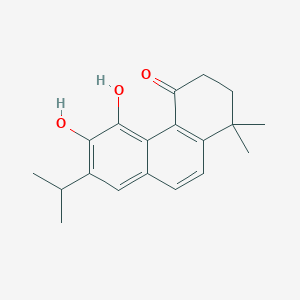

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

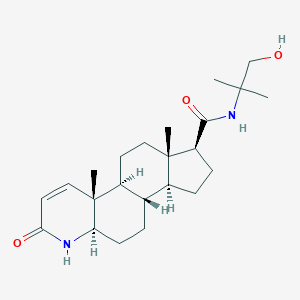

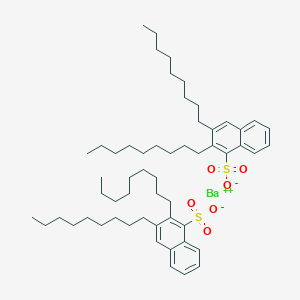

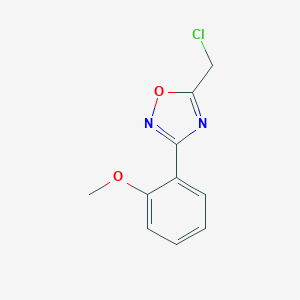

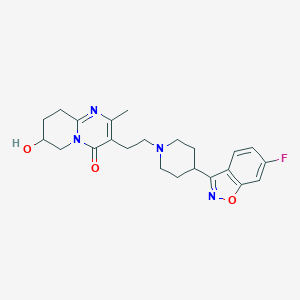

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)